Zapotin

Description

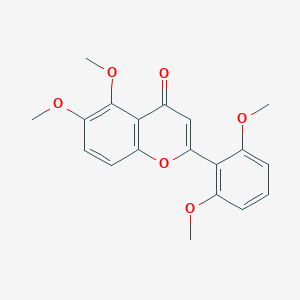

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMALAAFQMDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348078 | |

| Record name | Zapotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14813-19-5 | |

| Record name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zapotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAPOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7CW4S27SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Zapotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin (5,6,2′,6′-tetramethoxyflavone), a polymethoxyflavone predominantly found in the fruit of the Casimiroa edulis (White Sapote) tree and certain citrus peels, has emerged as a promising natural compound with a spectrum of biological activities.[1][2] Extensive research has focused on its potential as a chemopreventive and anticancer agent.[1][2] This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's biological effects, with a primary focus on its anticancer properties. It details the compound's impact on key cellular signaling pathways, including the induction of apoptosis and autophagy, cell cycle arrest, and modulation of critical regulatory networks such as PKCε, PI3K/Akt/mTOR, and NF-κB. Quantitative data from key studies are summarized, and representative experimental protocols are provided to guide further research.

Introduction

This compound is a natural flavonoid that has garnered significant interest for its diverse pharmacological properties, which include antioxidant, antiviral, antibacterial, anticonvulsant, and antidepressant-like effects.[1] However, its most extensively studied activities are centered on its anticancer potential.[1][2] this compound has been shown to inhibit the proliferation of various cancer cell lines and prevent carcinogenesis in preclinical models.[3][4] This guide synthesizes the current understanding of this compound's mechanism of action at the molecular level.

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), modulating the cellular recycling process of autophagy, and halting the proliferation of cancer cells through cell cycle arrest. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis and Modulation of Autophagy

This compound is a potent inducer of apoptosis in various cancer cell lines.[3] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. A significant mechanism involves the crosstalk between apoptosis and autophagy, a cellular process for degrading and recycling cellular components. This compound appears to modulate this crosstalk, potentially pushing cancer cells towards apoptosis.[1][5][6]

Key molecular events in this compound-induced apoptosis and autophagy modulation include:

-

Decreased Bcl-2 Levels: this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.[7]

-

Increased Bax Levels: Concurrently, an increase in the pro-apoptotic protein Bax has been noted.[2]

-

PARP-1 Degradation: this compound treatment leads to the degradation of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.

-

Inhibition of Autophagosome Formation: At higher concentrations, this compound has been shown to inhibit the formation of autophagosomes and decrease the levels of microtubule-associated protein 1 light chain 3 (LC3), a key protein in autophagy.[1][5][6]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[4] This prevents the cells from dividing and propagating. Studies in colon cancer cell lines have demonstrated a significant accumulation of cells in the G2/M phase following this compound treatment.[4]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis, autophagy, and the cell cycle are mediated through its interaction with several critical intracellular signaling pathways.

PKCε is an oncogenic protein that, when overexpressed, can increase cell migration, invasion, and metastasis.[1][5][7] this compound has been shown to selectively activate and subsequently down-modulate the levels of induced PKCε.[7] This action is associated with decreased cancer cell migration and an increase in apoptosis.[1][5][7] The interaction between this compound and PKCε appears to be a central point in its mechanism of action, influencing downstream pathways.[1][5][6][7]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10] In many cancers, this pathway is hyperactivated.[8][9][10] this compound has been shown to significantly block the mTOR/PI3K/Akt signaling pathway in gastric carcinoma cells.[11] This is evidenced by a decline in the activity of phosphorylated mTOR, PI3K, and Akt with increasing concentrations of this compound.[11]

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In cancer, NF-κB is often constitutively active and promotes cell survival and proliferation. This compound has been found to inhibit the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced activity of NF-κB in human hepatocellular liver carcinoma cells (HepG2).[3]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HT-29 | Colon Cancer | IC50 (Proliferation) | 2.74 x 10⁻⁷ M | [4] |

| SW480 | Colon Cancer | IC50 (Proliferation) | 2.29 x 10⁻⁷ M | |

| SW620 | Colon Cancer | IC50 (Proliferation) | 5.27 x 10⁻⁷ M | |

| LNCaP | Prostate Cancer | IC50 (Proliferation) | 2.4 ± 0.2 µg/mL | [2] |

| DU-145 | Prostate Cancer | IC50 (Proliferation) | 3.3 ± 0.2 µg/mL | [2] |

| Lung Adenocarcinoma | Lung Cancer | IC50 (Proliferation) | 3.6 ± 0.2 µg/mL | [2] |

| HeLa (PKCεA/E) | Cervical Cancer | IC50 (Proliferation) | 7.6 ± 1.3 µM | |

| HepG2 | Liver Cancer | IC50 (NF-κB Inhibition) | 7.6 ± 3.3 µM | [2] |

| HL-60 | Promyelocytic Leukemia | ED50 (Differentiation) | 0.5 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| CF-1 Mice | Colon Carcinogenesis | 5 mg/kg BW this compound | Mean Aberrant Crypt Foci: 6.2 ± 1.7 | [4] |

| CF-1 Mice | Colon Carcinogenesis | 10 mg/kg BW this compound | Mean Aberrant Crypt Foci: 4.6 ± 1.4 | [4] |

| Mice | Skin Tumorigenesis | Topical this compound | Significant inhibition of tumor formation | [4] |

Key Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the complex interactions and experimental procedures discussed.

Detailed Methodologies for Key Experiments

Disclaimer: The following protocols are generalized representations of standard laboratory procedures. For exact experimental conditions, please refer to the "Materials and Methods" section of the cited publications.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., PKCε, p-Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Transfect cells (e.g., HepG2) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with this compound for a specified duration, followed by stimulation with an NF-κB activator like TPA or TNF-α.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.

Conclusion

This compound is a multifaceted natural compound with a well-documented mechanism of action against cancer cells. Its ability to induce apoptosis, inhibit autophagy, and cause cell cycle arrest is underpinned by its modulation of the PKCε, PI3K/Akt/mTOR, and NF-κB signaling pathways. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should aim to fully elucidate the intricate molecular interactions and to translate these promising preclinical findings into clinical applications.

References

- 1. This compound (5,6,2',6'-tetramethoxyflavone) Modulates the Crosstalk Between Autophagy and Apoptosis Pathways in Cancer Cells with Overexpressed Constitutively Active PKCϵ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Polymethoxyflavone, with Potential Therapeutic Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cancer chemopreventive activity of this compound, a natural product from Casimiroa edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents mouse skin tumorigenesis during the stages of initiation and promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. youtube.com [youtube.com]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zapotin discovery and natural sources

An In-Depth Technical Guide to the Discovery, Natural Sources, and Biological Activity of Zapotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the flavonoid this compound (5,6,2',6'-tetramethoxyflavone), covering its discovery, prevalence in natural sources, methods for its isolation and synthesis, and its mechanisms of action in key signaling pathways.

This compound is a polymethoxyflavone (PMF) first isolated from the seeds of the white sapote tree, Casimiroa edulis Llave & Lex (Rutaceae).[1][2] The fruit of this tree, known as "zapote blanco," has a history of use in traditional Aztec medicine.[3] Modern scientific interest was piqued through bioassay-guided fractionation of C. edulis extracts, which identified this compound as a non-toxic agent capable of inducing cellular differentiation in human promyelocytic leukemia (HL-60) cells.[2]

The initial structural determination of this compound was challenging. Early chemical degradation studies incorrectly suggested its structure to be 5,6,7,2'-tetramethoxyflavone. However, discrepancies in the melting points between the natural isolate and the synthesized compound led to a re-evaluation.[4] The correct structure was ultimately confirmed as 5,6,2',6'-tetramethoxyflavone through comprehensive spectroscopic analysis.[4]

Natural Sources and Quantitative Analysis

This compound is found in a limited number of plant species. The primary and most well-documented source is the genus Casimiroa. While HPLC analysis has been used to determine this compound content in various extracts, specific yield percentages from raw plant material are not extensively reported in the available literature.[5] The data below summarizes the known natural sources and available quantitative data.

Data Presentation: Natural Sources and Bioactivity

Table 1: Natural Sources of this compound

| Plant Species | Family | Part(s) of Plant | Reference(s) |

| Casimiroa edulis | Rutaceae | Seeds, Leaves, Trunk Bark, Root Bark | [1][5][6] |

| Casimiroa pubescens | Rutaceae | Seeds, Roots | [5] |

| Casimiroa greggi | Rutaceae | Not specified | [5] |

| Primula veris | Primulaceae | Leaves | [2] |

| Sargentia gregii | Rutaceae | Not specified | [2] |

Table 2: In Vitro Biological Activity of this compound (IC50 Values)

| Assay | Cell Line | IC50 Value | Reference(s) |

| Inhibition of TPA-Induced ODC Activity | T24 (Human Bladder Carcinoma) | 3.4 ± 1.7 µM | [4] |

| Inhibition of TPA-Induced NF-κB Activity | HepG2 (Human Liver Carcinoma) | 7.6 ± 3.3 µM | [4] |

| Cell Proliferation Inhibition | HT-29 (Human Colon Carcinoma) | 0.274 µM | [4] |

| Cell Proliferation Inhibition | SW480 (Human Colon Carcinoma) | 0.229 µM | [4] |

| Cell Proliferation Inhibition | SW620 (Human Colon Carcinoma) | 0.527 µM | [4] |

| Cell Proliferation Inhibition | HeLa (Human Cervical Cancer) | 17.9 ± 1.6 µM | [7] |

| Cell Proliferation Inhibition | HeLa (PKCε Overexpressing) | 7.6 ± 1.3 µM | [7] |

| Antiviral (HIV-1 RT Inhibition, RDDP) | C. edulis seed extract | 0.27 mg/mL | [4] |

| Antiviral (HIV-1 RT Inhibition, RNase H) | C. edulis seed extract | 2.0 mg/mL | [4] |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Generalized Protocol for Isolation from Casimiroa edulis Seeds

This protocol is a synthesized methodology based on common phytochemical extraction and purification techniques for flavonoids.

-

Preparation of Plant Material : Air-dry the seeds of Casimiroa edulis at room temperature and grind them into a coarse powder.

-

Soxhlet Extraction :

-

Place 100 g of the powdered seed kernel into a cellulose thimble.[6]

-

Perform successive extractions in a Soxhlet apparatus, first with n-hexane for 72 hours to remove lipids, followed by methanol for 72 hours at 60°C to extract the flavonoids.[6]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography :

-

Prepare a silica gel (230-400 mesh) column packed in a suitable non-polar solvent (e.g., hexane or chloroform).

-

Dissolve the crude methanolic extract in a minimal amount of the column solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, an ethyl acetate-hexane mixture, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.[3]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-hexane, 3:1) and visualize under UV light.

-

-

Purification and Identification :

-

Combine fractions containing the compound with the same Rf value as a this compound standard.

-

Recrystallize the combined fractions from a suitable solvent (e.g., chloroform/methanol) to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and by comparing the data with published values.

-

Chemical Synthesis of this compound

This protocol is based on an efficient method that avoids the traditional Baker-Venkataraman rearrangement.[3]

-

Synthesis of 1-(2,5-dihydroxy-3,6-dimethoxyphenyl)ethan-1-one : This intermediate is prepared from 2-hydroxy-6-methoxyacetophenone through a series of reactions including persulfate oxidation.

-

Acylation to form β-diketone :

-

To a solution of the dihydroxyacetophenone intermediate in dry THF, add 2.2 equivalents of lithium hexamethyldisilazide (LiHMDS) at -78°C under an argon atmosphere to form a dilithium dianion.

-

Slowly add a solution of 2,6-dimethoxybenzoyl chloride in dry THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with aqueous HCl and extract the product with ethyl acetate.

-

Purify the resulting β-diketone intermediate by column chromatography.

-

-

Cyclization to this compound :

-

Dissolve the purified β-diketone in glacial acetic acid.[3]

-

Add a catalytic amount of sulfuric acid and heat the mixture at 95-100°C for approximately 3.5 hours under an argon atmosphere.[3]

-

Remove the solvent under reduced pressure.

-

Pour the residue into water and extract with chloroform.[3]

-

Dry the organic layer with Na2SO4, concentrate, and purify the crude product by silica gel column chromatography using an ethyl acetate-hexane (3:1) eluent to yield pure this compound.[3] This final step has been reported to have a yield of 82%.[3]

-

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

-

Cell Culture and Transfection :

-

Culture HepG2 cells in appropriate media. For stable transfection, introduce a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

-

Assay Procedure :

-

Plate the stably transfected HepG2 cells in 96-well plates and allow them to adhere for 48 hours.[3]

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.5%) for a specified time.

-

Induce NF-κB activation by adding 12-O-tetradecanoylphorbol-13-acetate (TPA) to a final concentration of 100 nM.[3]

-

Incubate the cells for an additional 6 hours.[3]

-

-

Luciferase Activity Measurement :

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using 50 µL of 1X Reporter Lysis Buffer (e.g., from Promega) for 10 minutes.[3]

-

Measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[3]

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of TPA-induced NF-κB activation.[4] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. While the precise target of this compound is not definitively established, many flavonoids are known to inhibit IKK activity. Inhibition at this step would prevent IκBα degradation, sequestering NF-κB in the cytoplasm.

Modulation of PKCε and Induction of Apoptosis

This compound has a complex interaction with Protein Kinase C epsilon (PKCε), an enzyme linked to oncogenesis, cell migration, and survival. This compound selectively activates PKCε, which paradoxically leads to its subsequent down-modulation and degradation.[7] This reduction in PKCε levels is associated with a decrease in cell migration and a significant increase in apoptosis.[7] The pro-apoptotic effects of this compound are further evidenced by the degradation of PARP-1 and the decreased expression of the anti-apoptotic protein Bcl-2 and the transcription factors c-Jun and c-Fos, which are involved in cell proliferation and survival.[7]

Experimental Workflow: From Plant to Bioassay

The logical flow for the discovery and initial characterization of a bioactive compound like this compound follows a standard path in natural product chemistry and pharmacology.

Conclusion

This compound, a polymethoxyflavone from Casimiroa edulis, stands out as a promising natural product for further investigation in drug development, particularly in the area of oncology. Its ability to induce differentiation and apoptosis, and to inhibit key pro-inflammatory and survival pathways like NF-κB and PKCε, underscores its potential as a chemopreventive or chemotherapeutic agent.[8][9] The availability of an efficient chemical synthesis route facilitates the production of the quantities needed for advanced preclinical and clinical studies.[3] This guide has provided the core technical information required for researchers to engage with and build upon the existing knowledge of this compelling bioactive molecule.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cancer Chemopreventive Activity of this compound, a Natural Product from Casimiroa edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Polymethoxyflavone, with Potential Therapeutic Attributes [mdpi.com]

- 5. This compound, a Polymethoxyflavone, with Potential Therapeutic Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tetramethoxyflavone this compound selectively activates protein kinase C epsilon, leading to its down-modulation accompanied by Bcl-2, c-Jun and c-Fos decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents mouse skin tumorigenesis during the stages of initiation and promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Zapotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone found in plants such as Casimiroa edulis, has garnered significant interest for its potential therapeutic applications, including its activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent.[1][2] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the bioavailability and pharmacokinetics of this compound. It has been established that this compound undergoes rapid hepatic metabolism, with an in vitro half-life of just 6 minutes in human liver microsomes.[3] However, a significant gap exists in the literature regarding its in vivo pharmacokinetic parameters. This document summarizes the existing in vitro data, provides detailed experimental protocols for key studies, and visualizes its known mechanisms of action on key signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical efficacy and safety. Polymethoxyflavones (PMFs) like this compound are noted for their lipophilic nature, which may enhance their bioavailability and ability to cross the blood-brain barrier compared to their hydroxylated flavonoid counterparts.[3]

In Vitro Metabolism

In vitro studies are crucial for elucidating the metabolic fate of a new chemical entity. For this compound, these studies have revealed rapid and extensive metabolism in the liver.

Table 1: In Vitro Metabolic Stability of this compound

| Parameter | Value | Species | Matrix | Analytical Method | Reference |

| Half-life (t½) | 6 min | Human | Liver Microsomes | HPLC-MS or LC-MS/MS | [3] |

Studies have indicated that this compound undergoes substantial biotransformation through both Phase I and Phase II metabolic pathways. Phase I reactions primarily involve hydroxylation and O-demethylation, leading to the formation of seven different metabolites. Subsequently, these metabolites, or the parent compound itself, undergo Phase II conjugation reactions to form five distinct conjugated metabolites.[3]

In Vivo Pharmacokinetics

Despite the promising in vitro bioactivity of this compound and the completion of several in vivo efficacy studies in animal models, there is a conspicuous absence of published data on its in vivo pharmacokinetic parameters.[4] Comprehensive studies to determine key metrics such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), absolute bioavailability, clearance (CL), and volume of distribution (Vd) are essential for advancing the clinical development of this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following sections outline the protocols for key in vitro and in vivo pharmacokinetic studies.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes the methodology to determine the in vitro half-life of this compound using human liver microsomes.

Objective: To determine the metabolic stability of this compound when incubated with human liver microsomes.

Materials:

-

This compound (analytical standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Prepare the quenching solution (e.g., ACN with internal standard).

-

-

Incubation:

-

Pre-warm the human liver microsome suspension and phosphate buffer to 37°C.

-

In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and this compound solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

-

Analytical Quantification:

-

Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / slope.

-

In Vivo Pharmacokinetic Study in Rodents (Proposed Protocol)

This proposed protocol outlines a general procedure for determining the in vivo pharmacokinetic profile of this compound following oral administration to rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single oral dose in rats.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Materials:

-

This compound

-

Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (e.g., containing an anticoagulant like heparin)

-

Cannulation supplies (if required for serial blood sampling)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Dose Preparation:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

-

-

Animal Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of the this compound formulation by gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Blood can be collected via a cannulated vessel or through sparse sampling from different animals at each time point.

-

-

Plasma Preparation:

-

Centrifuge the collected blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of this compound versus time.

-

Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC₀₋t (Area under the curve from time 0 to the last measurable time point)

-

AUC₀₋inf (Area under the curve extrapolated to infinity)

-

t½ (Elimination half-life)

-

CL/F (Apparent total clearance)

-

Vd/F (Apparent volume of distribution)

-

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in cellular proliferation and inflammation, which likely contributes to its observed anticancer and chemopreventive effects.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in various cancers. This compound has been demonstrated to inhibit the TPA (12-O-tetradecanoylphorbol-13-acetate)-induced activation of the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of this compound.

References

- 1. This compound, a Polymethoxyflavone, with Potential Therapeutic Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound prevents mouse skin tumorigenesis during the stages of initiation and promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

Zapotin: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone with the chemical name 5,6,2',6'-tetramethoxyflavone, is a natural product first isolated from Casimiroa edulis.[1][2] Initially, its structure was a subject of debate due to the rare C2' oxygen substitution pattern.[1][2][3] However, extensive spectroscopic analysis and synthesis have confirmed its structure.[2][4] this compound exhibits a wide range of biological activities, including anticancer, antioxidant, antiviral, antibacterial, anticonvulsant, and antidepressant-like effects, making it a compound of significant interest for therapeutic development.[1][3] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, synthesis, and biological activities of this compound, with a focus on its anticancer properties and associated signaling pathways. Detailed experimental protocols for key biological assays are also provided.

Chemical Structure and Properties

This compound is a white crystalline solid.[2] Its chemical formula is C₁₉H₁₈O₆, with a molar mass of 342.34 g/mol .[5][6]

Structure Elucidation

The definitive structure of this compound as 5,6,2',6'-tetramethoxyflavone was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][4] Early structural hypotheses were challenged by the unusual substitution pattern of the B-ring.[1][2][3] The fusion of demethylthis compound with potassium alkali yielding salicylic acid provided strong evidence for an oxygen substituent at the 2'-position.[1][2] Ultimately, 100 Mc NMR analyses in the presence of deuterated chloroform and trifluoroacetic acid confirmed the 5,6,2',6'-tetramethoxyflavone structure.[2]

Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Position | ¹H NMR (300 MHz) δ [ppm] (J [Hz]) | ¹³C NMR (75 MHz) δ [ppm] |

| 2 | - | - |

| 3 | 6.26 (s, 1H) | 110.9 |

| 4 | - | 177.9 |

| 4a | - | 118.5 |

| 5 | - | 152.2 |

| 6 | - | 147.4 |

| 7 | 7.16 (d, J = 9.3) | 114.9 |

| 8 | 7.25 (d, J = 9.3) | 119.0 |

| 8a | - | 149.3 |

| 1' | - | 113.5 |

| 2' | - | 158.7 |

| 3' | 6.59 (d, J = 8.4, 2H) | 103.6 |

| 4' | 7.35 (t, J = 8.7, 1H) | 131.8 |

| 5' | 6.59 (d, J = 8.4, 2H) | 103.6 |

| 6' | - | 158.2 |

| 5-OCH₃ | 3.94 (s, 3H) | 61.5 |

| 6-OCH₃ | 3.88 (s, 3H) | 56.8 |

| 2',6'-OCH₃ | 3.75 (s, 6H) | 55.7 |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound [4]

| Spectroscopic Technique | Key Peaks/Signals |

| IR (neat) cm⁻¹ | 2939, 2840, 1650, 1592, 1475, 1417, 1357, 1281, 1255, 1111 |

| EIMS (m/z, relative intensity) | 342 (M⁺, 50), 327 (100), 311 (7), 283 (5), 253 (8), 165 (37), 137 (83), 109 (26) |

| HRMS (m/z) | Calculated for C₁₉H₁₈O₆: 342.1103, Found: 342.1107 |

Synthesis of this compound

An efficient, multi-gram scale synthesis of this compound has been developed, avoiding the low-yielding Baker-Venkataraman rearrangement pathway.[7][8][9] The key steps involve a regioselective C-acylation of a dilithium dianion derived from a substituted o-hydroxyacetophenone to form a β-diketone intermediate, which is then cyclized to yield this compound.[7][8][9]

Experimental Workflow: Synthesis of this compound

Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound demonstrates a remarkable spectrum of biological activities.[1][3] Its anticancer properties have been extensively studied, revealing its potential as a chemopreventive and chemotherapeutic agent.[7][10]

Table 3: Summary of Anticancer Activities of this compound

| Cancer Cell Line | Assay | Key Finding | IC₅₀ (µM) |

| HL-60 (Human promyelocytic leukemia) | Differentiation & Apoptosis | Induces cell differentiation and apoptosis.[7][9][10] | - |

| HL-60 (Human promyelocytic leukemia) | Cell Cycle Analysis | Arrests cells in the S phase.[7][9] | - |

| T24 (Human bladder carcinoma) | Ornithine Decarboxylase (ODC) Activity | Inhibits TPA-induced ODC activity.[7][8] | 3.4 ± 1.7 |

| HepG2 (Human hepatocellular carcinoma) | NF-κB Activity | Inhibits TPA-induced NF-κB activity.[7][8] | 7.6 ± 3.3 |

| HeLa (Cervical cancer) | Proliferation | Inhibits cell proliferation.[10] | 17.9 ± 1.6 |

| HeLaPKCεA/E (HeLa overexpressing PKCε) | Proliferation | Enhanced anti-proliferative effect.[10] | 7.6 ± 1.3 |

| SNU-1 (Human gastric carcinoma) | Proliferation & Apoptosis | Declines proliferation, induces apoptosis.[11] | - |

| Colon Cancer Cell Lines | Apoptosis | Enhances apoptosis.[12] | - |

Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

This compound has been shown to modulate the Protein Kinase C epsilon (PKCε) signaling pathway.[4][13] In cancer cells with overexpressed constitutively active PKCε, this compound inhibits the formation of autophagosomes and decreases the levels of microtubule-associated protein 1 light chain 3 (LC3).[13] This anti-autophagic effect, coupled with its pro-apoptotic properties, leads to programmed cell death.[13]

This compound's effect on PKCε pathway.

In human gastric carcinoma cells, this compound has been shown to block the m-TOR/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[11] This inhibition contributes to the observed decrease in cell proliferation and induction of apoptosis.[11]

This compound's inhibition of mTOR/PI3K/AKT.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, PKCε, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with this compound and/or an NF-κB activator (e.g., TPA or TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of the ODC enzyme.

-

Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, pyridoxal phosphate, and ¹⁴C-labeled L-ornithine.

-

Incubation: Incubate the reaction mixture at 37°C. The ODC in the lysate will convert ¹⁴C-L-ornithine to ¹⁴C-putrescine and release ¹⁴CO₂.

-

¹⁴CO₂ Trapping: Trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail).

-

Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

-

Data Analysis: Calculate the ODC activity based on the amount of ¹⁴CO₂ released per unit of protein per unit of time.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multifaceted polymethoxyflavone with significant therapeutic potential, particularly in the realm of oncology. Its well-defined chemical structure and properties, coupled with a growing body of evidence on its biological activities and mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising natural product. Further research into its in vivo efficacy, safety profile, and potential for synergistic combinations with existing therapies is warranted.

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. bowdish.ca [bowdish.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 7. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Zapotin from Casimiroa edulis: A Technical Guide on Composition, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of zapotin, a key polymethoxyflavone isolated from Casimiroa edulis (White Sapote). It details the composition of C. edulis extracts, the physicochemical properties of this compound, its significant anticancer activities, and the signaling pathways it modulates. This document includes structured data tables, detailed experimental protocols for key assays, and visualizations of cellular mechanisms to support further research and development.

Composition of Casimiroa edulis Extracts

Casimiroa edulis, particularly its non-edible parts such as the seed kernel and fruit peel, is a rich source of various bioactive secondary metabolites. The composition varies depending on the part of the plant and the extraction solvent used. Methanolic extracts, in particular, show a high concentration of phenolics and flavonoids.[1][2]

Quantitative Composition of Methanolic Extracts

Successive extraction with n-hexane followed by methanol is a common method to profile the lipophilic and hydrophilic compounds.[1] The total phenolic, flavonoid, and tannin contents are significantly higher in the seed kernel (SK) compared to the fruit peel (FP).[1][3]

| Component | Fruit Peel (mg/g DW) | Seed Kernel (mg/g DW) |

|---|---|---|

| Total Phenolics | 37.5 ± 1.5 | 53.5 ± 1.5 |

| Total Flavonoids | 10.79 ± 0.66 | 14.44 ± 0.32 |

| Total Tannins | 22.28 ± 0.23 | 53.73 ± 3.58 |

Major Phenolic and Flavonoid Compounds

High-Performance Liquid Chromatography (HPLC) analysis has identified numerous specific phenolic and flavonoid compounds in the methanolic extracts of C. edulis. While this compound is a known constituent of the seeds, other compounds are also present in significant quantities.[1]

| Compound | Fruit Peel (mg/100g) | Seed Kernel (mg/100g) |

|---|---|---|

| Pyrogallol | 1846.16 | 695.98 |

| p-Hydroxybenzoic acid | - | 1571.13 |

| e-Vanillic acid | 457.57 | 344.81 |

| Chlorogenic acid | - | 410.98 |

| Luteolin 6-arabinose-8-glucose | Major Flavonoid | - |

| Acacetin | - | Major Flavonoid |

This compound: Physicochemical Properties and Biological Activity

This compound (5,6,2',6'-tetramethoxyflavone) is a polymethoxyflavone recognized for its potent chemopreventive and therapeutic properties.[4]

| Property | Value |

|---|---|

| Systematic IUPAC Name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one |

| Molecular Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 14813-19-5 |

| Appearance | Not specified (typically a crystalline solid) |

| Solubility | Soluble in DMSO, methanol, acetonitrile, ethyl acetate. |

| Storage | Store sealed at –20 °C for long-term stability (≥ 2 years). |

Anticancer Activity

This compound demonstrates significant anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy has been particularly noted in colon cancer models.

| Model System | Parameter | Result |

|---|---|---|

| HT-29 Colon Cancer Cells | IC₅₀ (Cell Proliferation) | 2.74 x 10⁻⁷ M |

| HT-29, SW480, SW620 Colon Cancer Cells | Apoptosis | Enhanced apoptosis in all cell lines |

| HT-29 Colon Cancer Cells | Cell Cycle Arrest (at 1 µM) | Significant accumulation in G2/M phase |

| Azoxymethane-induced CF-1 Mice | Aberrant Crypt Foci (ACF) Reduction | Mean ACF reduced from 14.0 to 4.6 at 10 mg/kg BW |

Key Experimental Protocols

This section provides detailed methodologies for the extraction of compounds from C. edulis and the core assays used to evaluate the biological activity of this compound.

Extraction of Bioactive Compounds from C. edulis

This protocol describes a successive extraction method to separate compounds based on polarity.[1]

Objective: To extract fatty acids, phenolics, flavonoids, and other metabolites from C. edulis fruit peel and seed kernel.

Materials:

-

Dried, coarsely powdered C. edulis fruit peel (FP) and seed kernel (SK)

-

n-Hexane

-

Methanol

-

Soxhlet extractor

-

Rotary evaporator

Procedure:

-

Weigh 100 g of powdered FP or SK and place it into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Perform an initial extraction with n-hexane for 72 hours at 60 °C to isolate non-polar compounds.

-

After the hexane extraction, remove the plant material from the thimble and allow it to air-dry completely to remove residual hexane.

-

Place the same plant material back into a clean thimble and perform a second extraction with methanol for 72 hours at 60 °C to isolate more polar compounds.

-

Dry both the n-hexane and methanol extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

Store the dried extracts at 4 °C for further analysis.

References

- 1. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts [apb.tbzmed.ac.ir]

- 3. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

The Multifaceted Biological Activities of Polymethoxyflavones: A Technical Guide for Researchers

Abstract

Polymethoxyflavones (PMFs), a unique class of flavonoids found almost exclusively in the peels of citrus fruits, have garnered significant scientific interest for their diverse and potent biological activities. Their characteristic methoxylated structure confers enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the biological activities and significance of key PMFs, including nobiletin, tangeretin, and sinensetin. It summarizes quantitative data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, oncology, immunology, and neurobiology.

Introduction

Polymethoxyflavones (PMFs) are a subgroup of flavonoids characterized by the presence of multiple methoxy groups on their phenyl rings. These compounds are abundant in the peels of citrus fruits, such as oranges and tangerines[1]. The most extensively studied PMFs include nobiletin, tangeretin, and sinensetin, which have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties[2][3]. Their unique chemical structure enhances their lipophilicity, allowing for better absorption and bioavailability[4]. This guide delves into the core biological activities of PMFs, providing quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development in this promising area of natural product chemistry.

Core Biological Activities of Polymethoxyflavones

PMFs exert their biological effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. The primary activities investigated are their anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer[1][5]. PMFs have been shown to possess potent anti-inflammatory properties[1]. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[2][6]. A primary mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6][7].

Anticancer Activity

Accumulating evidence from in vitro and in vivo studies highlights the potential of PMFs as anticancer agents[8][9]. Their anticancer mechanisms are multifaceted and include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors) and metastasis[8][9]. PMFs have been shown to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and STAT3 pathways[8][10].

Neuroprotective Effects

The ability of PMFs to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's[11][12]. Their neuroprotective effects are attributed to their anti-inflammatory and antioxidant properties, as well as their ability to modulate signaling pathways involved in neuronal survival and synaptic plasticity[11][12]. For instance, nobiletin has been shown to enhance memory and learning by modulating the PKA/ERK/CREB signaling cascade[12].

Metabolic Regulation

Recent studies have indicated that PMFs can play a role in regulating metabolic processes[13]. They have been shown to ameliorate metabolic syndrome by improving insulin sensitivity, reducing obesity, and regulating lipid metabolism[14][15][16]. These effects are partly mediated by their influence on the gut microbiome and the regulation of amino acid metabolism[13].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the efficacy of key polymethoxyflavones.

Table 1: Anticancer Activity of Polymethoxyflavones (IC50 values)

| Polymethoxyflavone | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Nobiletin | HT-29 (Colon) | ³H-thymidine uptake | 4.7 | [17] |

| Nobiletin | HCT116 (Colon) | MTT | 37 | [17] |

| Nobiletin | Glioma | Flow cytometry | ~50-100 (for G0/G1 arrest) | [10] |

| Nobiletin | Pancreatic Cancer | - | 6.12 | [10] |

| Tangeretin | PC-3 (Prostate) | MTT | 22.12 | [15] |

| Tangeretin | DU145 (Prostate) | MTT | 46.60 | [15] |

| Tangeretin | A549 (Lung) | MTT | 118.5 | [13] |

| 5-Demethyltangeretin | PC-3 (Prostate) | MTT | 11.8 | [18] |

| 5-Acetyl-demethyltangeretin | PC-3 (Prostate) | MTT | 5.1 | [18] |

| Sinensetin | AML-2/D100 (Leukemia) | Chemosensitizing assay | 1.14 | [12] |

| Isosinensetin | A549 (Lung) | MTT | 197.6 | [13] |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 (Lung) | MTT | 208.6 | [13] |

Table 2: Anti-inflammatory Activity of Polymethoxyflavones

| Polymethoxyflavone | Cell Line | Inflammatory Stimulus | Measured Parameter | Inhibition/Effect | Reference |

| Nobiletin | Mouse Skin | TPA | Edema | IC50 = 1.2 µM | [19] |

| Tangeretin | Microglia | LPS | NO, PGE₂, TNF-α, IL-1β, IL-6 production | Dose-dependent decrease | [6] |

| Tangeretin | Dendritic Cells | LPS | IL-12, TNF-α expression | Inhibition at 5, 10, 20 µM | [9] |

| Sinensetin | RBL-2H3 (Basophilic Leukemia) | Antigen | Histamine Release | IC50 = 44 µM | [20] |

| Sinensetin | RBL-2H3 (Basophilic Leukemia) | TPA | Histamine Release | IC50 = 26 µM | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of polymethoxyflavones.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[21][22].

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, treat the cells with various concentrations of the polymethoxyflavone of interest. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a commercial solubilization buffer) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Nitric Oxide Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants[23][24].

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well or 96-well plate and treat with the PMF and an inflammatory stimulus like lipopolysaccharide (LPS) for a specified time.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of NF-κB Signaling

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation, such as the NF-κB pathway[25][26].

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by these compounds.

Anti-inflammatory Signaling Pathway of Tangeretin

Tangeretin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial for the inflammatory response[2][6].

Caption: Tangeretin inhibits LPS-induced inflammation by blocking MAPK and NF-κB signaling pathways.

Anticancer Signaling Pathway of Nobiletin

Nobiletin has been demonstrated to exert anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt and STAT3 pathways, leading to cell cycle arrest and apoptosis[8][10][27][28].

Caption: Nobiletin inhibits cancer cell proliferation and survival by targeting the PI3K/Akt and STAT3 pathways.

Neuroprotective Signaling Pathway of Sinensetin

Sinensetin has shown neuroprotective potential, in part through the modulation of pathways like PI3K/Akt, which are involved in neuronal survival and protection against apoptosis[12][29].

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tangeretin suppresses osteoarthritis progression via the Nrf2/NF-κB and MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. econtent.hogrefe.com [econtent.hogrefe.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isnff-jfb.com [isnff-jfb.com]

- 11. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Zapotin: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone found in the fruit of the white sapote (Casimiroa edulis), has a history of use in traditional medicine.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its anticancer properties. It details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and visualizes the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

Introduction

This compound (5,6,2′,6′-tetramethoxyflavone) is a naturally occurring flavonoid that has been isolated from Casimiroa edulis, a plant with a history of use in traditional medicine for various ailments.[1] As a polymethoxyflavone, this compound possesses a chemical structure that contributes to its bioavailability and diverse biological activities.[1] Research has increasingly focused on its potential as a chemopreventive and chemotherapeutic agent, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.[2][3][4] This guide synthesizes the key findings on this compound's mechanism of action, providing a technical foundation for further research and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies investigating the bioactivity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | 2.74 x 10⁻⁷ M | [2][4] |

| SW480 | Colon Cancer | 2.29 x 10⁻⁷ M | [1] |

| SW620 | Colon Cancer | 5.27 x 10⁻⁷ M | [1] |

| T24 | Bladder Carcinoma | 3.4 ± 1.7 µM (ODC activity) | [1] |

| HepG2 | Hepatocellular Carcinoma | 7.6 ± 3.3 µM (NF-κB activity) | [1] |

| LNCaP | Prostate Cancer | 2.4 ± 0.2 µg/mL | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| CF-1 Mice | Colon Carcinogenesis (AOM-induced) | 5 or 10 mg/kg BW this compound, intragastrically | Significant reduction in the number of aberrant crypt foci (ACF). | [2][4] |

| CD-1 Mice | Skin Tumorigenesis (DMBA/TPA-induced) | 1, 5, and 10 µmol/mouse this compound, topically | Significant inhibition of tumor incidence and multiplicity. | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, SW480, SW620)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-